5'-Thioadenosine

Descripción general

Descripción

5’-Thioadenosine is a sulfur-containing nucleoside derived from adenosineThis compound plays a crucial role in various biological processes, including polyamine synthesis and the regulation of cellular methylation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5’-Thioadenosine can be synthesized through several methods. One common approach involves the use of S-adenosylmethionine as a precursor. The sulfonium group in S-adenosylmethionine can cleave in three ways, one of which generates 5’-Thioadenosine. Another method involves the enzymatic conversion of S-methyl-5’-thioadenosine using methylthioadenosine phosphorylase .

Industrial Production Methods: In industrial settings, high cell density cultivations of recombinant Escherichia coli are employed to produce thermostable nucleoside phosphorylases, which are then used to synthesize 5’-Thioadenosine. This method allows for high volumetric yields and efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 5’-Thioadenosine undergoes various chemical reactions, including:

Phosphorylation: Catalyzed by methylthioadenosine phosphorylase, converting 5’-Thioadenosine to adenine and 5-methylthioribose-1-phosphate.

Hydrolysis: Involves the breakdown of 5’-Thioadenosine into S-methyl-5-thio-D-ribose and adenine.

Common Reagents and Conditions:

Phosphorylation: Requires methylthioadenosine phosphorylase and phosphate ions.

Hydrolysis: Typically involves water and specific nucleosidases.

Major Products:

Adenine: A key product in many reactions involving 5’-Thioadenosine.

5-Methylthioribose-1-phosphate: Another significant product formed during phosphorylation.

Aplicaciones Científicas De Investigación

5’-Thioadenosine has a wide range of applications in scientific research:

Antiviral Activity: Derivatives of 5’-Thioadenosine have shown significant antiviral activities against various viruses, including Vaccinia virus.

Enzyme Inactivation: Acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase, leading to enzyme inactivation.

Cancer Research: Used in the development of probes that bind to specific transporters, such as the human equilibrative nucleoside transporter 1, to predict the potential antitumor efficacy of certain drugs.

Thiamine Biosynthesis: Plays a role in the biosynthesis of thiamine.

Mecanismo De Acción

5’-Thioadenosine exerts its effects through several mechanisms:

Inhibition of Adenosine Receptors: Acts as an inhibitor of adenosine receptors A1, A2a, A2b, and A3 in humans.

Phosphorylation: Catalyzes the reversible phosphorylation of 5’-Thioadenosine to adenine and 5-methylthioribose-1-phosphate, which is involved in the breakdown of polyamine biosynthesis by-products.

Comparación Con Compuestos Similares

5’-Methylthioadenosine: A closely related compound that also participates in the methionine salvage pathway.

4’-Thioadenosine: Another sulfur-containing nucleoside with similar biological roles.

Uniqueness: 5’-Thioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to inhibit multiple adenosine receptors. Its derivatives also exhibit significant antiviral and anticancer activities, making it a valuable compound in various research fields .

Actividad Biológica

5'-Thioadenosine (5'-TAD) is a sulfur-containing nucleoside that has garnered attention for its various biological activities, particularly in the context of cancer research and metabolic processes. This article explores the compound's mechanisms of action, its role in cellular metabolism, and its potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is structurally related to adenosine and is known to participate in several biochemical pathways, particularly those involving polyamine metabolism. It is synthesized from S-adenosylmethionine (SAM) and plays a critical role in the methionine salvage pathway.

1. Inhibition of Tumor Cell Proliferation

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit tumor cell proliferation, invasion, and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that 5'-TAD can suppress growth in human colon carcinoma cell lines (HCT-15 and DLD-1) through mechanisms involving the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), which is crucial for the cytotoxic effects of related analogs .

2. Modulation of Inflammatory Responses

This compound also plays a role in modulating inflammatory microenvironments within tumors. It has been observed to affect the expression of inflammatory cytokines, thereby influencing tumor progression .

Table 1: Summary of Biological Activities of this compound

Case Study: Chemoprotective Effects

A notable study investigated the chemoprotective effects of a derivative, S-(3-aminophenyl)-5'-thioadenosine (m-APTA), which was designed to reduce the toxic side effects of fluorouracil in MTAP-deficient cancers. The study found that m-APTA could be converted to adenine by MTAP, selectively protecting mouse models from 5-FU-induced toxicity without interfering with drug efficacy on cancer cells .

Implications for Cancer Therapy

The potential therapeutic applications of this compound derivatives are significant, particularly in targeting MTAP-deficient tumors. Given that many cancers exhibit altered metabolism related to polyamine synthesis, compounds like 5'-TAD may offer novel strategies for treatment:

- Targeting MTAP Deficiency: Tumors lacking MTAP are more susceptible to the cytotoxic effects of 5'-TAD analogs, making them viable candidates for targeted therapies.

- Combination Therapies: The use of 5'-TAD in combination with established chemotherapeutics could enhance treatment efficacy while mitigating side effects.

Propiedades

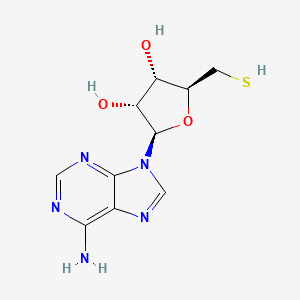

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWWUZHBUUAC-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987144 | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67805-97-4 | |

| Record name | 5'-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067805974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.